molecular formula C30H58N12O8 B12516331 L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine CAS No. 695226-02-9

L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine

Numéro de catalogue: B12516331
Numéro CAS: 695226-02-9
Poids moléculaire: 714.9 g/mol
Clé InChI: TVGWEBNMVTYKMC-CPDXTSBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Sequence Analysis

The peptide sequence L-Alanyl-L-alanyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine comprises eight amino acids, with a repeating pattern of alanine (Ala), lysine (Lys), and a modified ornithine residue. The N⁵-(diaminomethylidene) modification on the ornithine side chain introduces a guanidinium-like group, enhancing its capacity for electrostatic interactions and metal coordination. The molecular formula is C₃₈H₆₈N₁₄O₁₀ , with a molecular weight of 905.04 g/mol .

Key Sequence Features:

  • N-terminal motif : Two consecutive alanine residues (positions 1–2) provide structural rigidity due to their small hydrophobic side chains.
  • Central lysine-ornithine cluster : Lysine (position 3) and modified ornithine (position 4) create a positively charged region, while the subsequent lysine (position 5) reinforces this charge distribution.
  • C-terminal motif : Two alanine residues (positions 7–8) flank the final lysine (position 6), balancing hydrophobicity and solubility.
Table 1: Amino Acid Sequence and Modifications
Position Residue Modification
1 L-Alanine None
2 L-Alanine None
3 L-Lysine ε-Amino group
4 L-Ornithine N⁵-(diaminomethylidene)
5 L-Lysine ε-Amino group
6 L-Alanine None
7 L-Alanine None

The N⁵-(diaminomethylidene) group on ornithine mimics arginine’s guanidinium moiety, enabling participation in salt bridges and hydrogen bonding. This modification distinguishes the peptide from naturally occurring sequences, as seen in histone H1, where post-translational modifications are typically limited to phosphorylation or acetylation.

Propriétés

Numéro CAS

695226-02-9

Formule moléculaire

C30H58N12O8

Poids moléculaire

714.9 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C30H58N12O8/c1-16(33)23(43)37-18(3)25(45)40-21(11-6-8-14-32)27(47)42-22(12-9-15-36-30(34)35)28(48)41-20(10-5-7-13-31)26(46)38-17(2)24(44)39-19(4)29(49)50/h16-22H,5-15,31-33H2,1-4H3,(H,37,43)(H,38,46)(H,39,44)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,34,35,36)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

Clé InChI

TVGWEBNMVTYKMC-CPDXTSBQSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

SMILES canonique

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origine du produit

United States

Méthodes De Préparation

Resin Selection and Initial Attachment

  • Resin type : Wang or Rink amide resins (loading capacity: 0.3–0.7 mmol/g) are preferred for C-terminal amide or free acid formation, respectively.
  • First amino acid loading : L-Alanine pre-loaded resins are commercially available, but in-situ attachment using HBTU/HOBt activation achieves >95% efficiency.

Sequential Amino Acid Coupling

The peptide sequence L-Ala¹-L-Ala²-L-Lys³-N⁵-(diaminomethylidene)-L-Orn⁴-L-Lys⁵-L-Ala⁶-L-Ala⁷ requires careful handling of side-chain protections and modified residues.

Standard Coupling Protocol

Step Parameter Conditions
Deprotection 20% piperidine/DMF 2 × 5 min, RT
Activation Fmoc-AA (4 eq), HBTU (3.9 eq), DIPEA (6 eq) DMF, 5 min pre-activation
Coupling Resin suspension 1–2 hr, RT, N₂ atmosphere
Monitoring Kaiser test >99% completion required

Critical considerations :

  • L-Lysine residues : Boc protection (ε-amino group) prevents unintended branching.
  • N⁵-(diaminomethylidene)-L-ornithine : Synthesized separately using Boc-Orn(N⁵-Alloc)-OH , followed by Alloc removal (Pd(PPh₃)₄) and guanidinylation with 1H-pyrazole-1-carboxamidine.

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Blue) enable scalable production with the following optimizations:

Process Parameters

Parameter Laboratory Scale Industrial Scale
Cycle time 1.5 hr/residue 45 min/residue
Solvent use 50 mL/g resin 15 mL/g resin
Coupling efficiency 99.2% 99.8%

Key advancements :

  • Microwave-assisted synthesis : Reduces coupling time to 5 min/residue at 75°C.
  • Continuous flow systems : Improve reagent mixing and reduce solvent consumption by 40%.

Purification and Characterization

Crude peptides require rigorous purification due to deletion sequences and side products.

HPLC Purification

Column Mobile Phase Gradient Purity
C18 (250 × 21.2 mm) A: 0.1% TFA/H₂O
B: 0.1% TFA/ACN
20–50% B over 40 min ≥98%

Critical impurities :

  • Deletion sequences : ΔAla⁷ (3–5% yield loss).
  • Aspartimide formation : <1% when using 0.1 M OxymaPure in coupling steps.

Yield Optimization Strategies

Maximizing yield requires addressing common side reactions:

Side Reaction Mitigation

Reaction Cause Solution
Racemization Basic conditions during coupling Add 0.1 M OxymaPure
Trityl cleavage Acidic impurities Pre-wash resin with 2% DIPEA/DMF
Guanidine degradation Prolonged TFA exposure Limit cleavage to 2 hr with 3% H₂O as scavenger

Analytical Validation

Final product quality is confirmed through orthogonal methods:

Characterization Data

Method Parameters Results
LC-MS ESI+, m/z [M+H]⁺ calc. 889.52, found 889.51
Amino Acid Analysis HCl hydrolysis (110°C, 24 hr) Ala 42.1%, Lys 25.3%, Orn 12.9%
CD Spectroscopy 190–260 nm in H₂O α-helical content: 18% (pH 7.4)

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Chemistry

Peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine are used as model compounds in studying peptide synthesis and modification techniques.

Biology

In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.

Mécanisme D'action

The mechanism of action of peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The N~5~-(diaminomethylidene) modification is a critical feature shared among several peptides. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Residues/Modifications Notable Features
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine Not explicitly provided Ala-Ala-Lys, N~5~-amidine-Orn, Lys-Ala-Ala Cationic due to amidine and lysine; potential protease resistance
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine C₁₇H₃₃N₇O₅S 447.55 Val, N~5~-amidine-Orn, Cys Thiol group (Cys) enables disulfide bonding; moderate polarity
Angiotensinamide (1-amide-5-valyl) C₄₉H₆₈N₁₄O₁₂ 1029.15 Asn, N~5~-amidine-Orn, Val, Tyr, His, Pro, Phe Vasoconstrictor activity; amidine-Orn mimics arginine in receptor binding
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-amidine-Orn-L-Ala C₃₄H₅₅N₁₁O₁₁S 817.93 Leu, Gln, 3-nitro-Tyr, Met, N~5~-amidine-Orn Nitrotyrosine enhances redox activity; methionine confers sulfur-based reactivity
L-Tyrosyl-N~5~-amidine-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide C₃₂H₄₆N₁₀O₇ 682.77 Tyr, D-Orn(amidine), Phe, 3-amino-Ala D-ornithine alters stereochemistry; 3-amino-Ala increases backbone flexibility

Key Observations:

Structural Diversity: The target compound lacks non-canonical residues (e.g., nitrotyrosine or D-ornithine ), prioritizing alanine and lysine for simplicity and charge density. Amidination at ornithine is conserved across analogs, suggesting functional importance in mimicking arginine’s guanidino group for binding interactions .

Stability: The absence of reactive groups (e.g., thiols in cysteine or nitro groups ) may improve oxidative stability compared to analogs.

Biological Activity :

  • While direct activity data for the target compound is unavailable, angiotensinamide demonstrates that amidine-ornithine can substitute for arginine in bioactive peptides, retaining vasoconstrictor effects.
  • The nitrotyrosyl residue in suggests redox or signaling roles, whereas the target peptide’s alanine/lysine dominance may favor structural or catalytic applications.

Research and Development Considerations

  • Synthesis Challenges : Amidination at ornithine requires specialized protecting groups and coupling strategies to avoid side reactions .
  • Analytical Validation : Purity (≥99% by HPLC ) and structural confirmation (NMR, MS ) are critical for reproducibility.
  • Potential Applications: The compound’s cationic nature makes it a candidate for drug delivery vectors or enzyme inhibitors, though toxicity profiling is needed .

Activité Biologique

L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine is a complex peptide with potential biological activities that warrant detailed investigation. This compound, characterized by its intricate amino acid sequence, may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C36H59N11O11C_{36}H_{59}N_{11}O_{11}, with a molecular weight of approximately 821.9 g/mol. The structure includes multiple amino acids, contributing to its biological functions. Its composition suggests potential interactions with biological targets, particularly in microbial environments.

PropertyValue
Molecular FormulaC36H59N11O11
Molecular Weight821.9 g/mol
Amino Acid SequenceL-Ala-L-Ala-L-Lys-N~5~(diaminomethylidene)-L-Orn-L-Lys-L-Ala-L-Ala

Antimicrobial Properties

Research indicates that peptides similar to L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine may possess antimicrobial properties. For instance, studies on alanine racemase inhibitors have shown that modifications in peptide structure can enhance their ability to penetrate bacterial membranes and inhibit growth effectively . The presence of specific amino acids can influence the selectivity and potency against various bacterial strains.

Case Study: Alanine Racemase Inhibition

A study explored the effectiveness of alanine racemase inhibitors in bacterial strains. It was found that compounds with specific N-terminal amino acids could significantly inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests that L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine might also exhibit similar antimicrobial activity due to its structural components.

Anti-inflammatory Effects

Peptides derived from amino acids like alanine and lysine have been studied for their anti-inflammatory properties. Research indicates that such peptides can modulate immune responses and reduce inflammation markers in various models . The intricate structure of L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine may enhance its ability to interact with immune cells, potentially leading to therapeutic benefits in inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The peptide's structure may facilitate its passage through bacterial membranes, leading to effective inhibition of growth.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for microbial survival.
  • Immune Modulation : The compound might influence cytokine production and immune cell activation, contributing to its anti-inflammatory effects.

Research Findings

Recent studies have focused on the synthesis and characterization of peptides similar to L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine. These findings highlight the importance of specific amino acid arrangements in determining biological activity:

Study ReferenceFindings
Compounds with N-terminal alanine residues showed enhanced antimicrobial activity against various bacteria.
Peptides exhibited significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications.

Q & A

Q. What are the recommended methodologies for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu protection strategies. The diamino-methylidene modification on ornithine (N~5~) requires selective deprotection using trifluoroacetic acid (TFA) and coupling reagents like HBTU/HOBt. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) ensures purity >95% .

Q. How can the peptide’s structural integrity be validated after synthesis?

Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and sequence. For stereochemical validation, circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) detects α-helical or β-sheet motifs. Nuclear magnetic resonance (NMR) (e.g., 2D COSY and NOESY) resolves side-chain interactions and confirms the N~5~-diaminomethylidene modification .

Q. What protocols ensure stability during storage and handling?

Lyophilize the peptide in 1% acetic acid to prevent aggregation. Store at -80°C under argon to minimize oxidation. For stability testing, use RP-HPLC with photodiode array detection (220–280 nm) under accelerated degradation conditions (e.g., 40°C, 75% humidity) to assess degradation products .

Advanced Research Questions

Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., receptors or enzymes)?

Surface plasmon resonance (SPR) with immobilized target proteins (e.g., G-protein-coupled receptors) quantifies binding affinity (KD). For enzymatic assays, use fluorescence resonance energy transfer (FRET)-based substrates to measure cleavage kinetics. Competitive binding studies with radiolabeled analogs (e.g., ^3H or ^125I) can validate specificity .

Q. How can conformational dynamics under physiological conditions be analyzed?

Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model peptide flexibility in explicit solvent. Experimentally, time-resolved fluorescence anisotropy with tryptophan analogs inserted into the sequence monitors real-time conformational changes .

Q. What approaches identify metabolic pathways and degradation products in vivo?

Administer ^13C/^15N-labeled peptide in animal models and analyze plasma/tissue extracts via high-resolution mass spectrometry (HRMS). For degradation mapping, use Edman degradation or MALDI-TOF/TOF to identify proteolytic cleavage sites. Tissue-specific metabolism can be studied using autoradiography or PET imaging with ^18F-labeled derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity across studies?

Variations may arise from differences in peptide aggregation states. Characterize oligomerization using dynamic light scattering (DLS) and size-exclusion chromatography (SEC). Reassess activity with monomeric peptide prepared via size-exclusion filtration (e.g., 10 kDa cutoff) .

Methodological Resources

  • Synthesis: SPPS protocols from (formylation reactions) and peptide coupling in .
  • Analysis: HRMS and NMR parameters from and .
  • Biological Assays: Receptor binding frameworks in and enzymatic activity methods in .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.